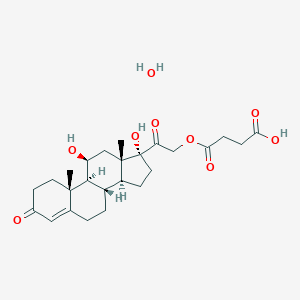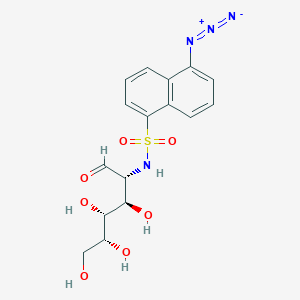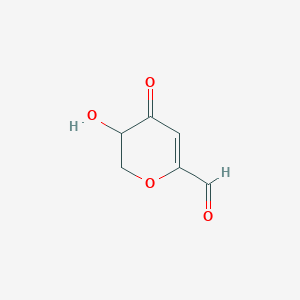
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a versatile intermediate that can be used as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde in lab experiments include its versatility as a building block for the synthesis of complex molecules and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde. One potential direction is to investigate its potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its potential use as a building block for the synthesis of new materials with unique properties.
In conclusion, 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a versatile compound that has potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can be achieved through several methods, including the reaction of 3-hydroxy-2-butanone with formaldehyde and acetaldehyde in the presence of an acid catalyst. Another method involves the oxidation of 3-hydroxytetrahydrofuran-2-one with a strong oxidizing agent.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been used as a precursor for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory drugs.
Propiedades
Número CAS |
151391-61-6 |
|---|---|
Nombre del producto |
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
Fórmula molecular |
C6H6O4 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
3-hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1-2,6,9H,3H2 |
Clave InChI |
MOGMYZWZFVCQNF-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C=C(O1)C=O)O |
SMILES canónico |
C1C(C(=O)C=C(O1)C=O)O |
Sinónimos |
2H-Pyran-6-carboxaldehyde, 3,4-dihydro-3-hydroxy-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



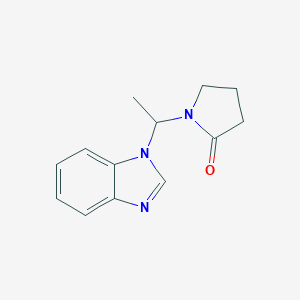


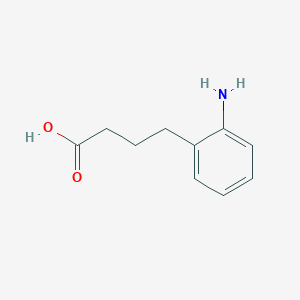

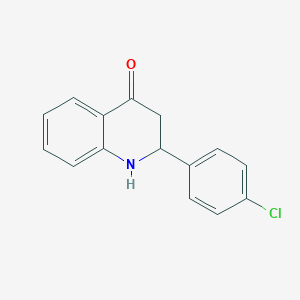
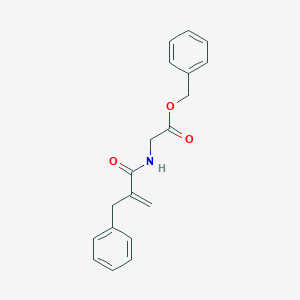
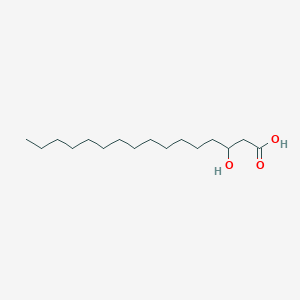
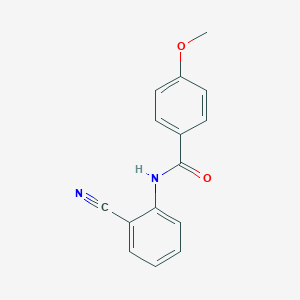
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
